GN44028

描述

Structure

3D Structure

属性

IUPAC Name |

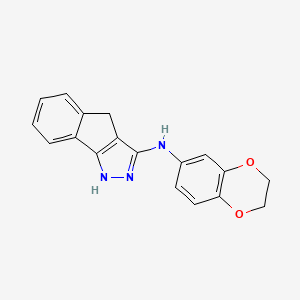

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,4-dihydroindeno[1,2-c]pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2/c1-2-4-13-11(3-1)9-14-17(13)20-21-18(14)19-12-5-6-15-16(10-12)23-8-7-22-15/h1-6,10H,7-9H2,(H2,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZKSZVSWAAUHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC3=NNC4=C3CC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Mechanism of GN44028: A Potent Inhibitor of HIF-1α Transcriptional Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

GN44028 is a small molecule inhibitor that has demonstrated significant potential in preclinical cancer models through its targeted disruption of the hypoxia-inducible factor-1α (HIF-1α) signaling pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on HIF-1α transcriptional activity, downstream target gene expression, and cellular and in vivo anti-tumorigenic properties. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development. Visual diagrams of the relevant signaling pathways and experimental workflows are included to offer a clear and concise understanding of the compound's function.

Introduction to this compound

This compound is an indenopyrazole-based compound identified as a potent and specific inhibitor of HIF-1α transcriptional activity.[1][2][3] Under hypoxic conditions, a common feature of the tumor microenvironment, HIF-1α plays a central role in tumor adaptation and progression by regulating genes involved in angiogenesis, glucose metabolism, and cell survival.[4][5] By targeting this critical pathway, this compound presents a promising strategy for cancer therapy.

Core Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the transcriptional activity of HIF-1α.[1][2] Notably, this inhibition is achieved without affecting several upstream events in the HIF-1α signaling cascade. Specifically, this compound does not suppress:

This specific mode of action suggests that this compound acts downstream of HIF-1α protein stabilization and nuclear translocation, likely by interfering with the interaction of the HIF-1α/HIF-1β heterodimer with transcriptional co-activators or the DNA hypoxia response elements (HREs) of its target genes. One of its key downstream effects is the reduction of vascular endothelial growth factor (VEGF) levels, a critical pro-angiogenic factor.[1]

Quantitative Biological Activity

The potency and efficacy of this compound have been quantified in various in vitro and in vivo models.

| Parameter | Cell Line/Model | Value | Reference |

| HIF-1α Transcriptional Activity IC50 | HeLa (cervical cancer) | 14 nM | [1][2][3] |

| Cytotoxicity IC50 | HCT116 (colorectal cancer) | 2.1 µM | [1] |

| HeLa (cervical cancer) | 2.1 µM | [1] | |

| HepG2 (hepatic cancer) | 3.7 µM | [1] | |

| PC3 (prostate cancer) | 25.4 µM | [1] | |

| In Vivo Efficacy | CT26 (murine colon cancer model) | Decreased tumor volume and lung metastases, increased survival at 5 mg/kg (twice weekly) | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

HIF-1α Reporter Gene Assay

This assay is fundamental to determining the inhibitory effect of this compound on HIF-1α transcriptional activity.

-

Cell Line: HeLa cells are commonly used.

-

Protocol:

-

Cells are transiently co-transfected with a reporter plasmid containing a luciferase gene driven by a promoter with multiple copies of the hypoxia response element (HRE) and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Following transfection, cells are treated with varying concentrations of this compound.

-

Cells are then incubated under hypoxic conditions (e.g., 1% O2) for a specified period (e.g., 16-24 hours).

-

Cell lysates are collected, and luciferase activity is measured using a luminometer.

-

The ratio of HRE-driven luciferase to control luciferase activity is calculated and normalized to untreated controls to determine the IC50 value.

-

Cytotoxicity Assay

This assay measures the effect of this compound on the viability of cancer cell lines.

-

Method: A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-based assay.

-

Protocol:

-

Cancer cells (e.g., HCT116, HeLa, HepG2, PC3) are seeded in 96-well plates.

-

After cell attachment, they are treated with a range of concentrations of this compound for a defined period (e.g., 72 hours).

-

The MTT or WST reagent is added to the wells, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan is solubilized, and the absorbance is read on a microplate reader at the appropriate wavelength.

-

Cell viability is expressed as a percentage of the untreated control, and the IC50 is calculated.

-

Western Blot for VEGF Expression

This experiment is used to confirm the downstream effect of this compound on a key HIF-1α target gene.

-

Cell Line: HeLa cells are a suitable model.

-

Protocol:

-

HeLa cells are treated with this compound at various concentrations (e.g., 0.1 and 1 µM).

-

The cells are then exposed to hypoxic conditions to induce HIF-1α activity.

-

Cell lysates are prepared, and total protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for VEGF.

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

-

The signal is visualized using a chemiluminescent substrate, and the band intensity is quantified and normalized to a loading control (e.g., β-actin).

-

Signaling Pathways and Visualizations

The following diagrams illustrate the HIF-1α signaling pathway and the proposed mechanism of action for this compound.

In Vivo Studies and Therapeutic Potential

In a CT26 murine colon cancer model, this compound administered at 5 mg/kg twice weekly demonstrated significant anti-tumor activity.[1] It not only reduced the primary tumor volume but also decreased the number of lung metastases, leading to an increased survival percentage.[1] This was observed both when this compound was used as a single agent and in combination with the chemotherapeutic agent 5-fluorouracil.[1] Furthermore, research has shown that this compound can abrogate TGF-β-induced colony formation in HCT116 cells, highlighting its potential to interfere with signaling cross-talk within the tumor microenvironment.[3][6] Specifically, this compound can weaken the tumor-initiating capability enhanced by tumor-associated macrophage-derived TGF-β, which promotes colorectal cancer progression through HIF1-TRIB3 signaling.[6]

Conclusion

This compound is a potent and selective inhibitor of HIF-1α transcriptional activity. Its distinct mechanism of action, which targets the downstream function of the HIF-1 complex without affecting its formation, makes it a valuable tool for studying HIF-1 biology and a promising candidate for further development as an anti-cancer therapeutic. The in vitro and in vivo data strongly support its potential to inhibit tumor growth and metastasis. Future research should focus on elucidating the precise molecular interactions of this compound with the HIF-1 transcriptional machinery and further evaluating its efficacy and safety in a broader range of cancer models.

References

- 1. caymanchem.com [caymanchem.com]

- 2. GN 44028 | HIF Inhibitors: R&D Systems [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A novel inhibitor of hypoxia-inducible factor-1α P3155 also modulates PI3K pathway and inhibits growth of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Action Sites and Clinical Application of HIF-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tumor‐associated macrophage‐derived transforming growth factor‐β promotes colorectal cancer progression through HIF1‐TRIB3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Target of GN44028: An In-Depth Technical Guide

Abstract

GN44028 is a potent and selective small molecule inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) transcriptional activity. This document provides a comprehensive technical overview of the cellular target of this compound, its mechanism of action, and the experimental methodologies used for its characterization. Quantitative data on its biological activity are presented, along with detailed protocols for key assays. Signaling pathways and experimental workflows are visualized to provide a clear understanding for researchers, scientists, and drug development professionals.

Introduction

Hypoxia, a condition of low oxygen availability, is a hallmark of the tumor microenvironment and is associated with cancer progression, metastasis, and resistance to therapy.[1] The cellular response to hypoxia is primarily mediated by the transcription factor Hypoxia-Inducible Factor-1 (HIF-1).[1] HIF-1 is a heterodimeric protein composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β), also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[1][2] Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxic conditions, it stabilizes, translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of numerous genes involved in angiogenesis, glucose metabolism, and cell survival.[1][2]

Given its critical role in tumor progression, HIF-1α is a compelling target for anticancer drug development.[1] this compound, an indenopyrazole derivative, has emerged as a potent inhibitor of HIF-1α.[3] This guide details the cellular and molecular interactions of this compound, providing a foundational resource for its further investigation and potential therapeutic application.

Cellular Target and Mechanism of Action

The primary cellular target of this compound is the transcriptional activity of HIF-1α .[3][4] this compound potently inhibits the hypoxia-induced transcriptional activation of HIF-1α target genes with a half-maximal inhibitory concentration (IC50) of 14 nM.[4][5][6][7]

A key feature of this compound's mechanism of action is its specificity. It does not affect:

This indicates that this compound acts downstream of HIF-1α protein stabilization and its subsequent partnership with HIF-1β. The precise molecular interaction that inhibits the transcriptional complex's activity is an area of ongoing research, but it is proposed to affect the transcriptional pathway induced by the HIF-1α/HIF-1β heterodimer.[3]

Signaling Pathway

The following diagram illustrates the canonical HIF-1α signaling pathway and the point of intervention by this compound.

Quantitative Data

The biological activity of this compound has been quantified in various assays, summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Cell Line | Value | Reference(s) |

| IC50 (HIF-1α Transcriptional Activity) | HeLa | 14 nM | [4][5][6][7] |

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| HCT116 | Colorectal Cancer | 2.1 | [6] |

| HeLa | Cervical Cancer | 2.1 | [6] |

| HepG2 | Hepatoma | 3.7 | [6] |

| PC-3 | Prostate Cancer | 25.4 | [6] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the cellular target and mechanism of action of this compound.

HIF-1α Transcriptional Activity Assay (Dual-Luciferase Reporter Assay)

This assay quantifies the ability of this compound to inhibit the transcriptional activity of HIF-1α.

-

Principle: Cells are co-transfected with two plasmids. The first is a reporter plasmid containing a firefly luciferase gene downstream of a promoter with multiple copies of the Hypoxia Response Element (HRE). The second is a control plasmid containing a Renilla luciferase gene under a constitutive promoter. Under hypoxic conditions, the HIF-1 complex binds to the HRE and drives firefly luciferase expression. The Renilla luciferase serves as an internal control for transfection efficiency and cell viability.

-

Protocol:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the HRE-firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Hypoxic Induction: Incubate the plate under hypoxic conditions (e.g., 1% O2, 5% CO2, 94% N2) for 16-24 hours. A parallel plate should be maintained under normoxic conditions.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase assay reagent kit.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the vehicle-treated hypoxic control. Determine the IC50 value by fitting the data to a dose-response curve.

-

HIF-1α Protein Accumulation Assay (Western Blot)

This assay determines if this compound affects the stabilization of HIF-1α protein under hypoxic conditions.

-

Principle: Western blotting is used to detect the levels of HIF-1α protein in cell lysates. Since HIF-1α is rapidly degraded under normoxia, special care must be taken during sample preparation.

-

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., HeLa) and treat with this compound or vehicle.

-

Hypoxic Exposure: Expose cells to hypoxic conditions for 4-6 hours.

-

Cell Lysis: Immediately lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors. To further stabilize HIF-1α, lysis can be performed in a hypoxia chamber.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an 8% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Loading Control: Strip and re-probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

HIF-1α/HIF-1β Heterodimerization Assay (Co-Immunoprecipitation)

This assay investigates whether this compound disrupts the interaction between HIF-1α and HIF-1β.

-

Principle: Co-immunoprecipitation (Co-IP) is used to pull down a protein complex from a cell lysate using an antibody specific to one of the proteins in the complex. The presence of other proteins in the complex is then detected by Western blotting.

-

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound under hypoxic conditions. Lyse the cells in a non-denaturing Co-IP lysis buffer.

-

Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against HIF-1α or HIF-1β overnight at 4°C.

-

Complex Capture: Add protein A/G beads to the lysate and incubate for 2-4 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash several times with Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both HIF-1α and HIF-1β.

-

VEGF mRNA Expression Assay (RT-qPCR)

This assay measures the effect of this compound on the expression of a key HIF-1α target gene, Vascular Endothelial Growth Factor (VEGF).

-

Principle: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to quantify the amount of specific mRNA in a sample.

-

Protocol:

-

Cell Treatment: Treat cells with this compound under hypoxic conditions for a specified time (e.g., 4 hours).

-

RNA Extraction: Extract total RNA from the cells using a suitable kit or method (e.g., TRIzol).

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR: Perform quantitative PCR using primers specific for VEGF and a reference gene (e.g., GAPDH or β-actin) and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of VEGF mRNA normalized to the reference gene using the ΔΔCt method.

-

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of this compound on cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.

-

Conclusion

This compound is a highly potent and specific inhibitor of HIF-1α transcriptional activity. Its mechanism of action, which is downstream of HIF-1α protein stabilization and dimerization, distinguishes it from other classes of HIF inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in utilizing this compound as a tool to study the downstream consequences of HIF-1α signaling or to explore its therapeutic potential in cancer and other hypoxia-driven diseases. Further investigation into the precise molecular binding partner of this compound within the HIF-1 transcriptional machinery will be crucial for a complete understanding of its mode of action and for the development of next-generation HIF-1 inhibitors.

References

- 1. docs.abcam.com [docs.abcam.com]

- 2. resources.novusbio.com [resources.novusbio.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 5. broadpharm.com [broadpharm.com]

- 6. Cell Counting & Health Analysis [sigmaaldrich.com]

- 7. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the GN44028 HIF-1α Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of GN44028, a potent and selective inhibitor of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway. It details the compound's mechanism of action, presents quantitative data on its activity, and provides detailed experimental protocols for studying its effects.

Core Concepts: The HIF-1α Signaling Pathway and this compound's Point of Intervention

Under normoxic (normal oxygen) conditions, the HIF-1α protein is continuously synthesized and rapidly degraded. Prolyl hydroxylases (PHDs) hydroxylate specific proline residues on HIF-1α, allowing the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target it for proteasomal degradation.

In hypoxic (low oxygen) environments, characteristic of solid tumors, PHD activity is inhibited. This leads to the stabilization and accumulation of HIF-1α in the cytoplasm. Stabilized HIF-1α translocates to the nucleus and forms a heterodimer with the constitutively expressed HIF-1β (also known as ARNT). This HIF-1α/HIF-1β complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. The recruitment of co-activators, such as p300/CBP, initiates the transcription of genes involved in crucial cancer progression processes, including angiogenesis, metabolic reprogramming, and cell survival.[1][2]

This compound is a novel small molecule inhibitor that disrupts this pathway. Its mechanism of action is unique in that it inhibits the transcriptional activity of the HIF-1α/HIF-1β complex without preventing the accumulation of HIF-1α protein or its heterodimerization with HIF-1β.[3] This suggests that this compound likely interferes with the interaction between the HIF-1 complex and its transcriptional co-activators or other essential components of the transcriptional machinery.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its potency and cytotoxic effects across different cancer cell lines.

Table 1: Inhibitory Activity of this compound on HIF-1α Transcriptional Activity

| Parameter | Cell Line | Value | Reference |

| IC50 | HeLa | 14 nM | [3][4] |

Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

| HCT116 (colorectal) | 2.1 | |

| HepG2 (hepatic) | 3.7 | |

| HeLa (cervical) | 2.1 | |

| PC3 (prostate) | 25.4 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and the HIF-1α signaling pathway. These protocols are based on the methodologies described in the primary literature and general laboratory practices.

Cell Culture

-

Cell Lines: HeLa (human cervical cancer), HCT116 (human colorectal carcinoma), and HepG2 (human hepatocellular carcinoma) cells are commonly used.

-

Growth Medium:

-

HeLa and HepG2 cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM).

-

HCT116 cells are cultured in McCoy's 5A Medium.

-

-

Supplements: All media should be supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells should be passaged when they reach 70-90% confluency. This is typically done by washing with PBS, detaching with a 0.25% Trypsin-EDTA solution, and reseeding in fresh medium at an appropriate split ratio (e.g., 1:5).

Hypoxia Induction

To study the effects of this compound on the HIF-1α pathway, hypoxic conditions must be induced in cell cultures. This can be achieved by:

-

Hypoxia Chamber: Placing cell culture plates in a modular incubator chamber flushed with a gas mixture of 1% O2, 5% CO2, and 94% N2 for the desired duration (e.g., 12-24 hours).

-

Chemical Induction: Treating cells with a hypoxia-mimicking agent such as cobalt chloride (CoCl2) at a concentration of 100-150 µM for 4-8 hours.

HIF-1α Reporter Gene Assay (Luciferase Assay)

This assay is used to quantify the transcriptional activity of HIF-1.

-

Principle: Cells are transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the Hypoxia Response Element (HRE). When HIF-1 is active, it binds to the HREs and drives the expression of luciferase.

-

Procedure:

-

Seed HeLa cells in a 96-well plate.

-

Transfect the cells with an HRE-luciferase reporter plasmid (e.g., pGL4.42[luc2P/HRE/Hygro]) using a suitable transfection reagent. A co-transfection with a plasmid expressing Renilla luciferase can be used for normalization.

-

After transfection, allow the cells to recover for 24 hours.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour) before inducing hypoxia.

-

Induce hypoxia for 12-18 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

-

Western Blot Analysis for HIF-1α Protein Accumulation

This technique is used to determine if a compound affects the levels of HIF-1α protein.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with an antibody specific to HIF-1α.

-

Procedure:

-

Culture and treat cells with this compound and induce hypoxia as described above.

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors. It is critical to keep samples on ice to prevent HIF-1α degradation.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C. An antibody against a housekeeping protein like β-actin or GAPDH should be used as a loading control.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis of VEGF mRNA Expression (Quantitative RT-PCR)

Vascular Endothelial Growth Factor (VEGF) is a key downstream target of HIF-1α. Measuring its mRNA levels can indicate the effect of an inhibitor on HIF-1α transcriptional activity.

-

Principle: RNA is extracted from cells, reverse-transcribed into cDNA, and then the relative amount of VEGF cDNA is quantified using real-time PCR.

-

Procedure:

-

Culture, treat, and induce hypoxia in cells as previously described.

-

Extract total RNA from the cells using a suitable kit (e.g., RNeasy Mini Kit).

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform quantitative PCR (qPCR) using primers specific for VEGF and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in VEGF mRNA expression.

-

Visualizations

The following diagrams illustrate the HIF-1α signaling pathway and the experimental workflow for evaluating HIF-1α inhibitors.

Caption: The HIF-1α signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for characterizing HIF-1α inhibitors like this compound.

References

- 1. Discovery of Indenopyrazoles as a New Class of Hypoxia Inducible Factor (HIF)-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of Indenopyrazoles as a New Class of Hypoxia Inducible Factor (HIF)-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hypoxia-Sensitive Reporter System for High-Throughput Screening [jstage.jst.go.jp]

biological activity of GN44028

An In-depth Technical Guide on the Biological Activity of GN44028

This technical guide provides a comprehensive overview of the , a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α). It is intended for researchers, scientists, and professionals in the field of drug development. This document details the compound's mechanism of action, summarizes quantitative data from various studies, outlines key experimental protocols, and visualizes the relevant biological pathways.

Core Mechanism of Action

This compound is a potent, orally active small molecule inhibitor of HIF-1α.[1] Its primary mechanism involves the suppression of the transcriptional activity of HIF-1α.[2] Notably, this compound's inhibitory action is specific; it does not affect HIF-1α mRNA expression, the accumulation of HIF-1α protein under hypoxic conditions, or the essential heterodimerization of the HIF-1α and HIF-1β subunits.[1] By inhibiting HIF-1α's ability to activate gene expression, this compound effectively reduces the levels of downstream target genes, such as Vascular Endothelial Growth Factor (VEGF), a critical factor in angiogenesis.[1][2]

Quantitative Biological Data

The biological efficacy of this compound has been quantified in various in vitro and in vivo models. The data is summarized in the tables below for clarity and comparison.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Parameter | Value | Reference |

| HIF-1α Inhibition | HeLa (Cervical Cancer) | IC₅₀ | 14 nM | [1][2] |

| Cytotoxicity | HCT116 (Colorectal Cancer) | IC₅₀ | 2.1 µM | [2] |

| Cytotoxicity | HeLa (Cervical Cancer) | IC₅₀ | 2.1 µM | [2] |

| Cytotoxicity | HepG2 (Hepatic Cancer) | IC₅₀ | 3.7 µM | [2] |

| Cytotoxicity | PC3 (Prostate Cancer) | IC₅₀ | 25.4 µM | [2] |

| Colony Formation | HCT116 (Colorectal Cancer) | Effective Concentration | 20 nM | [1][3] |

| VEGF mRNA Inhibition | HeLa (Cervical Cancer) | Effective Concentration | 0.001 - 1 µM | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Administration | Dosage | Key Findings | Reference |

| CT26 Murine Colon Cancer | Tail Vein Injection | 5 mg/kg (twice a week) | Decreased tumor volume, reduced lung metastases, and increased survival percentage.[2][3] | [2][3] |

| Mixed Orthotopic Tumor (PN12 and ME23 cells) | Oral Gavage | 10 mg/kg | Extended survival rate.[1] | [1] |

Signaling Pathways

This compound exerts its effects by intervening in the HIF-1α signaling pathway, which is a master regulator of cellular response to hypoxia.

HIF-1α Signaling Pathway and this compound Inhibition

Under normal oxygen conditions (normoxia), the HIF-1α subunit is hydroxylated by prolyl hydroxylases (PHDs). This modification allows the von Hippel-Lindau (VHL) protein to bind, leading to ubiquitination and rapid proteasomal degradation of HIF-1α.[4][5] In a low-oxygen environment (hypoxia), PHD activity is inhibited, stabilizing HIF-1α.[5][6] The stable HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) on target genes like VEGF to initiate transcription.[4][5] this compound acts at this final stage, inhibiting the transcriptional activation without preventing protein stabilization or dimerization.

Caption: HIF-1α pathway under normoxia vs. hypoxia and the inhibitory action of this compound.

Crosstalk with TGF-β and Wnt Signaling in Colorectal Cancer

In the context of colorectal cancer, Tumor-Associated Macrophages (TAMs) secrete Transforming Growth Factor-β (TGF-β).[3] This cytokine enhances the expression of HIF-1α, which in turn upregulates Tribbles Pseudokinase 3 (TRIB3). TRIB3 then activates the β-catenin/Wnt signaling pathway, promoting cancer progression, stem-like phenotypes, and cell invasion.[3] this compound can disrupt this cascade by blocking HIF-1α activity, thereby preventing the downstream activation of TRIB3 and the Wnt pathway.[3]

Caption: this compound disrupts the TAM-induced TGF-β/HIF-1α/Wnt signaling axis.

Experimental Protocols and Methodologies

Detailed, step-by-step protocols are typically found within the supplementary materials of primary research articles. The following sections outline the methodologies for key experiments as described in the cited literature.

HIF-1α Reporter Gene Assay

This assay is used to quantify the transcriptional activity of HIF-1α and determine the IC₅₀ of inhibitors like this compound.

-

Objective: To measure the inhibition of HIF-1α-mediated gene expression.

-

Methodology Outline:

-

Cell Culture: HeLa cells are cultured in appropriate media.

-

Transfection: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple Hypoxia Response Elements (HREs).

-

Treatment: Transfected cells are treated with varying concentrations of this compound.

-

Hypoxia Induction: Cells are placed in a hypoxic chamber (e.g., 1% O₂) for a specified period (e.g., 12-18 hours) to stabilize HIF-1α and activate the reporter gene.[7]

-

Lysis and Measurement: Cells are lysed, and luciferase activity is measured using a luminometer. The light output is proportional to the transcriptional activity of HIF-1α.

-

Data Analysis: Results are normalized to a control (e.g., DMSO vehicle), and the IC₅₀ value is calculated from the dose-response curve.

-

Caption: General workflow for a HIF-1α transcriptional activity reporter assay.

In Vivo Tumor Model

Animal models are crucial for evaluating the anti-tumor efficacy of this compound in a physiological setting.

-

Objective: To assess the effect of this compound on tumor growth, metastasis, and survival.

-

Methodology Outline (based on CT26 model):

-

Animal Model: Balb/C or NOD-SCID mice are used.

-

Tumor Cell Implantation: A specific number of cancer cells (e.g., 2 x 10⁵ CT26 cells) are injected subcutaneously into the mice.[3]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into groups (e.g., vehicle control, this compound, chemotherapy, combination). This compound is administered via a specified route (e.g., tail vein injection) at a set dose and schedule (e.g., 5 mg/kg, twice weekly).[3]

-

Monitoring: Tumor volume is measured regularly using calipers (Volume = length × width²/2). Animal survival is recorded daily.[3]

-

Endpoint Analysis: At the end of the study, mice are euthanized. Lungs may be harvested to assess and count metastatic nodules.[3]

-

Conclusion

This compound is a highly specific and potent inhibitor of HIF-1α transcriptional activity. Its mechanism of action, which circumvents the HIF-1α protein stabilization step, makes it a valuable tool for cancer research. Quantitative data demonstrates its efficacy at nanomolar concentrations in vitro and at low mg/kg doses in vivo. By disrupting the HIF-1α signaling pathway and its oncogenic crosstalk with other pathways like TGF-β/Wnt, this compound shows significant promise in inhibiting tumor growth, metastasis, and enhancing the effects of chemotherapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Tumor‐associated macrophage‐derived transforming growth factor‐β promotes colorectal cancer progression through HIF1‐TRIB3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hypoxia-Inducible Factor 2 Alpha (HIF2α) Inhibitors: Targeting Genetically Driven Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. A novel inhibitor of hypoxia-inducible factor-1α P3155 also modulates PI3K pathway and inhibits growth of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

GN44028: A Technical Whitepaper on the Discovery and Development of a Novel HIF-1α Transcriptional Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GN44028 is a potent and selective small molecule inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) transcriptional activity. Discovered through a high-throughput screening of indenopyrazole compounds, this compound has demonstrated significant anti-tumor activity in preclinical models. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support further research and development efforts.

Introduction

Hypoxia, a common feature of the tumor microenvironment, is a critical driver of cancer progression, metastasis, and resistance to therapy. The cellular response to hypoxia is primarily mediated by the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). HIF-1 is a heterodimeric protein composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded, preventing the formation of the active HIF-1 complex. However, under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β. This active complex binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins involved in angiogenesis, glucose metabolism, and cell survival, such as Vascular Endothelial Growth Factor (VEGF).

Given its central role in tumor adaptation to hypoxia, HIF-1α represents a compelling target for cancer therapy. This compound emerged from a discovery program aimed at identifying novel inhibitors of HIF-1α transcriptional activity. This whitepaper details the discovery and preclinical characterization of this compound.

Discovery of this compound

This compound was identified as a promising lead compound from a library of indenopyrazole derivatives. The initial screening aimed to identify molecules that could inhibit HIF-1α-mediated gene transcription.

Chemical Properties

| Property | Value |

| IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,4-dihydroindeno[1,2-c]pyrazol-3-amine |

| CAS Number | 1421448-26-1 |

| Molecular Formula | C₁₈H₁₅N₃O₂ |

| Molecular Weight | 305.33 g/mol |

| Chemical Structure |  |

Mechanism of Action

This compound selectively inhibits the transcriptional activity of the HIF-1α subunit. Crucially, its mechanism of action does not involve the inhibition of HIF-1α protein accumulation or the disruption of the HIF-1α/HIF-1β heterodimerization process.[1][2] This suggests that this compound acts downstream of HIF-1α stabilization and dimerization, potentially by interfering with the interaction of the HIF-1 complex with co-activators or the transcriptional machinery at HREs.

Signaling Pathway

The following diagram illustrates the canonical HIF-1α signaling pathway and the proposed point of intervention for this compound.

Preclinical Data

In Vitro Activity

This compound demonstrates potent inhibition of HIF-1α transcriptional activity and exhibits cytotoxic effects against a range of human cancer cell lines.

| Assay | Cell Line | IC₅₀ |

| HIF-1α Transcriptional Activity | HeLa (HRE-luciferase reporter) | 14 nM |

| Cytotoxicity | HCT116 (Colon) | 2.1 µM |

| HepG2 (Liver) | 3.7 µM | |

| HeLa (Cervical) | 2.1 µM | |

| PC3 (Prostate) | 25.4 µM |

In Vivo Efficacy

The anti-tumor efficacy of this compound was evaluated in a murine xenograft model using CT26 colon carcinoma cells.

| Animal Model | Treatment | Dosage | Outcome |

| CT26 Murine Colon Cancer | This compound | 5 mg/kg (twice weekly) | Significant decrease in tumor volume and number of lung metastases. |

Experimental Protocols

HIF-1α Reporter Gene Assay

This assay quantifies the transcriptional activity of HIF-1α by measuring the expression of a reporter gene (luciferase) under the control of a promoter containing HREs.

Workflow:

Detailed Protocol:

-

Cell Culture: HeLa cells stably transfected with a luciferase reporter plasmid containing multiple HREs are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Plating: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (typically from 1 nM to 10 µM).

-

Hypoxia Induction: The plates are placed in a hypoxic chamber with an atmosphere of 1% O₂, 5% CO₂, and 94% N₂ for 16-24 hours.

-

Lysis and Luminescence Measurement: After hypoxic incubation, the cells are lysed, and luciferase activity is measured using a commercial luciferase assay system according to the manufacturer's instructions. Luminescence is quantified using a plate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic equation.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell viability based on the metabolic activity of the cells.

Detailed Protocol:

-

Cell Plating: Human cancer cell lines (HCT116, HepG2, HeLa, PC3) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound for 48-72 hours.

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The IC₅₀ value, representing the concentration of this compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

In Vivo Xenograft Model

This protocol describes the evaluation of the anti-tumor activity of this compound in a murine model.

Detailed Protocol:

-

Animal Model: Female BALB/c nude mice (6-8 weeks old) are used.

-

Tumor Cell Implantation: CT26 murine colon carcinoma cells (2 x 10⁶ cells in 100 µL of PBS) are injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (approximately 100 mm³). Mice are then randomly assigned to treatment and control groups.

-

Treatment Administration: this compound is administered via intraperitoneal injection at a dose of 5 mg/kg twice a week. The control group receives vehicle only.

-

Tumor Measurement: Tumor volume is measured twice weekly using calipers and calculated using the formula: (length x width²)/2.

-

Metastasis Assessment: At the end of the study, lungs are harvested, and the number of metastatic nodules on the surface is counted under a dissecting microscope.

-

Ethical Considerations: All animal experiments are conducted in accordance with institutional guidelines and regulations for the care and use of laboratory animals.

Conclusion and Future Directions

This compound is a novel and potent inhibitor of HIF-1α transcriptional activity with demonstrated in vitro and in vivo anti-tumor effects. Its unique mechanism of action, targeting the transcriptional output of HIF-1α without affecting its protein stability, distinguishes it from other HIF-1 inhibitors. The preclinical data presented in this whitepaper provide a strong rationale for the further development of this compound as a potential therapeutic agent for the treatment of solid tumors. Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic profiling, evaluation in a broader range of cancer models, and investigation of potential combination therapies. To date, there is no publicly available information on the progression of this compound into clinical trials.

References

The Role of GN44028 in Hypoxia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hypoxia, a condition of low oxygen tension, is a hallmark of the tumor microenvironment and a critical driver of cancer progression, metastasis, and therapeutic resistance. A key mediator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α). The development of small molecule inhibitors targeting the HIF-1α pathway represents a promising avenue for cancer therapy. This technical guide provides an in-depth overview of GN44028, a potent and orally active inhibitor of HIF-1α transcriptional activity. We will delve into its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the key signaling pathways it modulates.

Introduction to this compound

This compound is an indenopyrazole-based compound identified as a highly potent inhibitor of HIF-1α.[1][2] It selectively targets the transcriptional activity of HIF-1α without affecting HIF-1α mRNA expression, protein accumulation, or its heterodimerization with HIF-1β.[1][2] This specific mechanism of action makes this compound a valuable tool for dissecting the downstream consequences of HIF-1α signaling in hypoxic environments and a potential therapeutic candidate for cancers characterized by hypoxic conditions.

Quantitative Data

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibitory and Cytotoxic Activity of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| HIF-1α Transcriptional Activity | HeLa | IC50 | 14 nM | [1][2] |

| Cytotoxicity | HCT116 (colorectal) | IC50 | 2.1 µM | |

| Cytotoxicity | HepG2 (hepatic) | IC50 | 3.7 µM | |

| Cytotoxicity | PC3 (prostate) | IC50 | 25.4 µM | |

| Cytotoxicity | HeLa (cervical) | IC50 | 2.1 µM |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Animal Model | Treatment | Outcome | Reference |

| Subcutaneous Colorectal Cancer | Mice | 5 mg/kg, tail vein injection, twice a week | Suppressed tumor growth | |

| Mixed Orthotopic Tumor (PN12 and ME23 cells) | Mice | 10 mg/kg, oral gavage | Extended survival rate |

Signaling Pathways Modulated by this compound

This compound's primary mechanism of action is the inhibition of HIF-1α transcriptional activity. This intervention has significant downstream effects on signaling pathways crucial for tumor progression under hypoxic conditions.

The Hypoxia-Inducible Factor-1α (HIF-1α) Signaling Pathway

Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In a hypoxic environment, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and heterodimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. This compound intervenes at the transcriptional activation step.

Inhibition of the TGF-β-HIF-1α-TRIB3 Signaling Axis

Transforming growth factor-β (TGF-β), often secreted by tumor-associated macrophages (TAMs), can promote cancer progression. In colorectal cancer, TGF-β has been shown to upregulate HIF-1α. This leads to the expression of Tribbles pseudokinase 3 (TRIB3), which is associated with tumor stemness and progression. This compound can block the TGF-β-induced pro-tumorigenic effects by inhibiting HIF-1α transcriptional activity, thereby preventing the upregulation of TRIB3.

Downregulation of VEGF Signaling

Vascular Endothelial Growth Factor (VEGF) is a critical pro-angiogenic factor whose expression is strongly induced by HIF-1α under hypoxic conditions. By inhibiting HIF-1α transcriptional activity, this compound effectively reduces the expression of VEGF, thereby impeding angiogenesis, a process vital for tumor growth and metastasis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in hypoxia research.

HIF-1α Reporter Gene Assay

This assay is used to quantify the transcriptional activity of HIF-1α and to determine the inhibitory concentration (IC50) of compounds like this compound. The principle involves the use of a reporter gene (e.g., luciferase) under the control of a promoter containing HREs.

Materials:

-

HeLa cells (or other suitable cell line)

-

HRE-luciferase reporter plasmid (e.g., pGL4.42[luc2P/HRE/Hygro])

-

Control plasmid with a constitutive promoter (e.g., Renilla luciferase for normalization)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Cell culture medium and supplements

-

This compound

-

Hypoxia chamber (1% O2, 5% CO2, 94% N2)

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Hypoxic Induction: Place the plate in a hypoxia chamber for 12-18 hours.

-

Cell Lysis: After hypoxic incubation, remove the plate from the chamber and lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of HIF-1α transcriptional activity for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay

This assay determines the concentration of this compound that is cytotoxic to cancer cells.

Materials:

-

Cancer cell lines (e.g., HCT116, HepG2, HeLa)

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

DMSO

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

-

Incubation: Incubate the plate for 48-72 hours.

-

Viability Assessment: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Orthotopic Colorectal Cancer Mouse Model

This in vivo model is used to evaluate the anti-tumor efficacy of this compound in a more physiologically relevant setting.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Colorectal cancer cells (e.g., CT26, HCT116)

-

Matrigel or similar basement membrane matrix

-

Surgical instruments

-

Anesthesia

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

Protocol:

-

Cell Preparation: Harvest cancer cells and resuspend them in a mixture of serum-free medium and Matrigel on ice.

-

Surgical Procedure: Anesthetize the mouse. Make a small abdominal incision to expose the cecum or colon.

-

Orthotopic Injection: Inject the cell suspension into the wall of the cecum or colon.

-

Suturing: Suture the abdominal wall and skin.

-

Tumor Growth Monitoring: Monitor the mice for tumor growth using imaging techniques or by measuring palpable tumors with calipers.

-

Drug Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound or vehicle control according to the desired dosing schedule (e.g., oral gavage or tail vein injection).

-

Efficacy Evaluation: Monitor tumor volume and the overall health and survival of the mice. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Conclusion

This compound is a potent and specific inhibitor of HIF-1α transcriptional activity with demonstrated efficacy in both in vitro and in vivo models of cancer. Its ability to disrupt key signaling pathways downstream of HIF-1α, such as those involving TGF-β and VEGF, underscores its potential as a therapeutic agent for hypoxic tumors. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the role of this compound in hypoxia research and to explore its full therapeutic potential. As our understanding of the complexities of the tumor microenvironment grows, targeted agents like this compound will be invaluable tools in the development of more effective cancer treatments.

References

GN44028: A Potent Chemical Probe for Interrogating HIF-1α Transcriptional Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia-inducible factor-1 alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions (hypoxia). Its activity is intricately linked to various aspects of cancer progression, including angiogenesis, metabolic reprogramming, and metastasis, making it a compelling target for therapeutic intervention. GN44028 is a potent and specific small molecule inhibitor of HIF-1α transcriptional activity. This technical guide provides a comprehensive overview of this compound as a chemical probe, including its mechanism of action, quantitative biological data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound inhibits the hypoxia-induced transcriptional activity of HIF-1α.[1][2][3] Notably, its mechanism of action is distinct from many other HIF-1α inhibitors. This compound does not affect the expression of HIF-1α mRNA, nor does it prevent the accumulation of HIF-1α protein or the formation of the HIF-1α/HIF-1β heterodimer in the nucleus under hypoxic conditions.[1][2][3] This suggests that this compound acts downstream of HIF-1α stabilization and nuclear translocation, likely by interfering with the transcriptional machinery recruited by the HIF-1 complex to the hypoxia response elements (HREs) of target genes.

Quantitative Data

The biological activity of this compound has been characterized in various in vitro assays. The following tables summarize the key quantitative data for this chemical probe.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line | IC50 | Reference |

| HIF-1α Reporter Gene Assay | HeLa | 14 nM | [1][2][3] |

Table 2: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colorectal Carcinoma | 2.1 | [2] |

| HeLa | Cervical Cancer | 2.1 | [2] |

| HepG2 | Hepatocellular Carcinoma | 3.7 | [2] |

| PC3 | Prostate Cancer | 25.4 | [2] |

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures related to this compound, the following diagrams have been generated using the DOT language.

Caption: HIF-1α Signaling Pathway and Point of Inhibition by this compound.

Caption: Mechanism of Action of this compound.

Caption: Experimental Workflow for this compound Characterization.

Experimental Protocols

HIF-1α Reporter Gene Assay

This protocol is based on the methods described in the primary literature characterizing indenopyrazoles as HIF-1 inhibitors.

1. Cell Culture and Transfection:

- HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

- Cells are seeded in 24-well plates at an appropriate density.

- Cells are co-transfected with a hypoxia-responsive reporter plasmid containing multiple copies of the HRE from the human vascular endothelial growth factor (VEGF) gene promoter driving the expression of firefly luciferase, and a constitutively active Renilla luciferase reporter plasmid (e.g., pRL-TK) as an internal control for transfection efficiency. Transfection can be performed using a suitable lipid-based transfection reagent according to the manufacturer's instructions.

2. Compound Treatment and Hypoxia Induction:

- 24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

- Cells are then incubated under normoxic (21% O2) or hypoxic (1% O2) conditions for 16-24 hours.

3. Luciferase Assay:

- After the incubation period, cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

- The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

- The IC50 value is calculated by plotting the normalized luciferase activity against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

Western Blot for HIF-1α Protein Accumulation

1. Cell Culture and Treatment:

- HeLa cells are seeded in 6-well plates.

- Cells are treated with this compound or vehicle control and incubated under normoxic or hypoxic conditions as described above.

2. Protein Extraction:

- After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

- The total protein concentration is determined using a BCA protein assay.

3. SDS-PAGE and Immunoblotting:

- Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

- The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

- The membrane is then incubated with a primary antibody specific for HIF-1α overnight at 4°C.

- After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

- The membrane is stripped and re-probed with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.

Co-Immunoprecipitation for HIF-1α/HIF-1β Dimerization

1. Nuclear Extract Preparation:

- Following treatment with this compound under hypoxic conditions, nuclear extracts are prepared from HeLa cells using a nuclear extraction kit according to the manufacturer's protocol.

2. Immunoprecipitation:

- The nuclear extracts are pre-cleared with protein A/G agarose beads.

- An antibody against HIF-1β is added to the pre-cleared nuclear extracts and incubated overnight at 4°C with gentle rotation.

- Protein A/G agarose beads are then added to capture the antibody-protein complexes.

3. Immunoblotting:

- The immunoprecipitated complexes are washed, eluted, and then analyzed by Western blotting as described above, using a primary antibody against HIF-1α to detect the co-immunoprecipitated protein.

Cytotoxicity Assay

1. Cell Seeding:

- Cancer cell lines (e.g., HCT116, HeLa, HepG2, PC3) are seeded in 96-well plates at an appropriate density.

2. Compound Treatment:

- After 24 hours, cells are treated with a serial dilution of this compound or vehicle control.

3. Viability Measurement:

- After a 48-72 hour incubation period, cell viability is assessed using a suitable method, such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a commercially available cell viability assay kit (e.g., CellTiter-Glo).

- For the MTT assay, MTT solution is added to each well, and after incubation, the formazan crystals are dissolved in a solubilization solution. The absorbance is then measured at a specific wavelength.

- The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vivo Colorectal Cancer Xenograft Model

This protocol is based on a study that evaluated the in vivo efficacy of this compound.

1. Animal Models:

- Immunocompromised mice (e.g., NOD-SCID or BALB/c nude mice) are used. All animal experiments should be conducted in accordance with institutional guidelines and regulations.

2. Cell Implantation:

- For a subcutaneous model, human colorectal cancer cells (e.g., HCT116) or murine colon carcinoma cells (e.g., CT26) are harvested and resuspended in a suitable medium (e.g., PBS or Matrigel).

- A specific number of cells (e.g., 1 x 10^6 HCT116 cells or 2 x 10^5 CT26 cells) are injected subcutaneously into the flank of each mouse.

3. Treatment Protocol:

- Once the tumors reach a palpable size (e.g., after 14 days), the mice are randomized into treatment and control groups.

- This compound is administered at a specific dose and schedule (e.g., 5 mg/kg, twice a week) via a suitable route (e.g., tail vein injection). The control group receives the vehicle.

4. Tumor Measurement and Analysis:

- Tumor volume is measured regularly (e.g., daily or every other day) using calipers and calculated using the formula: (length x width^2) / 2.

- The body weight of the mice is also monitored as an indicator of toxicity.

- At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

- Further analyses, such as immunohistochemistry for markers of proliferation and apoptosis, or assessment of lung metastases, can be performed.

Conclusion

This compound is a valuable chemical probe for studying the transcriptional activity of HIF-1α. Its distinct mechanism of action, potent in vitro activity, and demonstrated in vivo efficacy make it a powerful tool for researchers in cancer biology and drug discovery. The detailed protocols provided in this guide should enable scientists to effectively utilize this compound in their investigations of the HIF-1α signaling pathway and its role in disease.

References

Structural and Functional Analysis of GN44028: A Potent HIF-1α Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GN44028 is a potent and orally active small molecule inhibitor of Hypoxia-Inducible Factor 1α (HIF-1α), a master transcriptional regulator of the cellular response to hypoxia.[1][2] HIF-1α is a critical target in oncology as its overexpression is associated with tumor progression, angiogenesis, and metabolic reprogramming.[3] this compound, identified as an indenopyrazole derivative, selectively inhibits the transcriptional activity of HIF-1α with a high degree of potency, making it a valuable tool for cancer research and a potential therapeutic agent.[1][4] This technical guide provides a comprehensive overview of the structural and functional characteristics of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Chemical and Physical Properties

This compound is chemically defined as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,4-dihydro-indeno[1,2-c]pyrazol-3-amine.[2][4] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1421448-26-1 | [1][4] |

| Molecular Formula | C₁₈H₁₅N₃O₂ | [4] |

| Molecular Weight | 305.33 g/mol | [2] |

| Purity | ≥98% | [4] |

| Solubility | Soluble in DMSO and Ethanol | [2] |

Mechanism of Action

This compound exerts its inhibitory effect on HIF-1α through a specific mechanism of action. It inhibits the hypoxia-induced transcriptional activity of HIF-1α without affecting the expression of HIF-1α mRNA, the accumulation of HIF-1α protein, or the heterodimerization of HIF-1α with HIF-1β.[1][2] This indicates that this compound likely interferes with the downstream transcriptional machinery or the interaction of the HIF-1 complex with co-activators.

The signaling pathway affected by this compound is central to the cellular response to hypoxia. Under hypoxic conditions, HIF-1α stabilizes and translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of target genes that promote angiogenesis, glycolysis, and cell survival.[5][6] this compound disrupts this transcriptional activation, thereby mitigating the pro-tumorigenic effects of hypoxia.

In Vitro Activity

This compound has demonstrated potent inhibitory activity against HIF-1α transcriptional activity and cytotoxic effects in various cancer cell lines.

| Assay | Cell Line | IC₅₀ | Reference |

| HIF-1α Transcriptional Activity | HeLa | 14 nM | [1][4] |

| Cytotoxicity | HCT116 (colorectal) | 2.1 µM | [4] |

| HeLa (cervical) | 2.1 µM | [4] | |

| HepG2 (hepatic) | 3.7 µM | [4] | |

| PC3 (prostate) | 25.4 µM | [4] |

This compound was also shown to inhibit the hypoxia-induced expression of Vascular Endothelial Growth Factor (VEGF) mRNA in HeLa cells at concentrations of 0.1 and 1 µM.[1][4] Furthermore, it abrogated TGF-β-induced colony formation in HCT116 cells at a concentration of 20 nM.[1]

In Vivo Efficacy

In vivo studies have demonstrated the anti-tumor efficacy of this compound in mouse models.

| Animal Model | Treatment | Outcome | Reference |

| Subcutaneous colorectal cancer model | 5 mg/kg, tail vein injection, twice a week | Suppressed tumor growth | [1] |

| CT26 murine colon cancer model | 5 mg/kg, twice per week (alone or with 5-fluorouracil) | Decreased tumor volume, reduced lung metastases, and increased survival | [4] |

| Mixed orthotopic tumor (PN12 and ME23 cells) | 10 mg/kg, oral gavage | Extended survival rate | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

HIF-1α Reporter Gene Assay

This assay is used to determine the inhibitory effect of a compound on HIF-1α transcriptional activity.

-

Cell Culture: HeLa cells are cultured in appropriate media and seeded into 96-well plates.

-

Transfection: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of a hypoxia-responsive element (HRE).

-

Compound Treatment: The cells are treated with a range of concentrations of this compound.

-

Hypoxia Induction: The treated cells are then incubated in a hypoxic chamber (e.g., 1% O₂) for a specified period (e.g., 18 hours).

-

Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The luminescence data is normalized to a control, and the IC₅₀ value is calculated, representing the concentration of this compound that inhibits 50% of the HIF-1α transcriptional activity.

Cell Proliferation (Cytotoxicity) Assay

This assay measures the effect of a compound on the viability and proliferation of cancer cells.

-

Cell Seeding: Cancer cell lines (e.g., HCT116, HeLa, HepG2, PC3) are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with various concentrations of this compound.

-

Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for cell proliferation.

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

Data Analysis: The absorbance or fluorescence is measured, and the IC₅₀ value for cytotoxicity is determined.

In Vivo Tumor Xenograft Model

This protocol outlines the general steps for evaluating the anti-tumor efficacy of this compound in a mouse model.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GN 44028 | Hypoxia Inducible Factors (HIF) | Tocris Bioscience [tocris.com]

- 3. A novel inhibitor of hypoxia-inducible factor-1α P3155 also modulates PI3K pathway and inhibits growth of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Structural and functional analysis of hypoxia-inducible factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

The Impact of HIF-1α Inhibition by GN44028 on Cancer Cell Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survive in the often-hostile tumor microenvironment. A key orchestrator of this metabolic shift is the Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that is frequently stabilized in solid tumors. GN44028 is a potent and orally active small molecule inhibitor of HIF-1α transcriptional activity, with a reported IC50 of 14 nM.[1] While specific quantitative data on the metabolic effects of this compound are not extensively available in the public domain, its mechanism of action as a HIF-1α inhibitor allows for a detailed projection of its impact on cancer cell metabolism. This guide provides an in-depth overview of the expected metabolic consequences of this compound treatment in cancer cells, supported by representative data from studies on HIF-1α inhibition. It also includes detailed experimental protocols for investigating these effects and visual diagrams of the relevant signaling pathways and workflows.

Introduction to HIF-1α and Cancer Metabolism

Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic tumor microenvironments, the lack of oxygen inhibits PHD activity, causing HIF-1α to stabilize, translocate to the nucleus, and heterodimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of numerous proteins involved in angiogenesis, cell survival, and metabolic adaptation.

This metabolic reprogramming, often referred to as the "Warburg effect," is characterized by a shift towards aerobic glycolysis, where cancer cells preferentially metabolize glucose to lactate even in the presence of oxygen. This switch provides the cancer cells with a rapid source of ATP and metabolic intermediates necessary for the synthesis of nucleotides, lipids, and amino acids. HIF-1α is a master regulator of this process, upregulating the expression of glucose transporters (e.g., GLUT1) and glycolytic enzymes (e.g., hexokinase 2, pyruvate dehydrogenase kinase 1).

This compound: A Potent Inhibitor of HIF-1α Transcriptional Activity

This compound has been identified as a potent inhibitor of HIF-1α transcriptional activity.[1] Its mechanism of action is distinct in that it does not affect HIF-1α mRNA expression, protein accumulation, or its heterodimerization with HIF-1β.[1] Instead, it specifically blocks the ability of the HIF-1 complex to activate the transcription of its target genes. This targeted inhibition makes this compound a valuable tool for studying the metabolic consequences of blocking the HIF-1α pathway and a potential therapeutic agent for cancers that are dependent on HIF-1α signaling.

Predicted Effects of this compound on Cancer Cell Metabolism

Based on its mechanism of action, treatment of cancer cells with this compound is expected to reverse the metabolic adaptations induced by HIF-1α. The following sections detail the anticipated effects on key metabolic pathways.

Glycolysis and Glucose Metabolism

HIF-1α is a primary driver of the glycolytic phenotype in cancer cells. Therefore, inhibition of its transcriptional activity by this compound is predicted to have the following effects:

-

Decreased Glucose Uptake: By downregulating the expression of glucose transporters like GLUT1, this compound is expected to reduce the influx of glucose into cancer cells.

-

Reduced Glycolytic Flux: The expression of several key glycolytic enzymes is under the control of HIF-1α. Inhibition by this compound would likely lead to decreased levels of these enzymes, resulting in a lower rate of glycolysis.

-

Decreased Lactate Production: With a reduction in glycolytic flux, the production and secretion of lactate, a hallmark of the Warburg effect, is expected to decrease. This can be measured by the extracellular acidification rate (ECAR).

-

Increased Mitochondrial Respiration: By inhibiting the HIF-1α-mediated upregulation of pyruvate dehydrogenase kinase 1 (PDK1), which inhibits the entry of pyruvate into the TCA cycle, this compound may promote the conversion of pyruvate to acetyl-CoA, thereby enhancing mitochondrial oxidative phosphorylation (OXPHOS). This would be reflected by an increase in the oxygen consumption rate (OCR).

Table 1: Predicted Quantitative Effects of this compound on Glycolysis

| Metabolic Parameter | Expected Change with this compound Treatment | Method of Measurement |

| Glucose Uptake | ↓ | Fluorescent glucose analog uptake assay |

| Lactate Secretion (ECAR) | ↓ | Seahorse XF Analyzer |

| Oxygen Consumption (OCR) | ↑ | Seahorse XF Analyzer |

| Extracellular pH | ↑ | pH meter / Seahorse XF Analyzer |

Mitochondrial Respiration and the TCA Cycle

While cancer cells often exhibit a preference for glycolysis, mitochondrial metabolism remains crucial for generating ATP and biosynthetic precursors. HIF-1α can modulate mitochondrial function to adapt to hypoxic conditions. The effects of this compound on this process are anticipated to be:

-